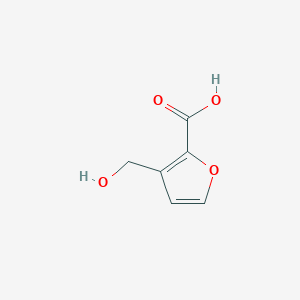
2-Furancarboxylic acid, 3-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylic acid, 3-(hydroxymethyl)-, also known as 5-hydroxymethyl-2-furancarboxylic acid, is a furan derivative with significant potential in various scientific and industrial applications. This compound is characterized by a furan ring substituted with a carboxylic acid group and a hydroxymethyl group, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 3-(hydroxymethyl)- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be achieved through various catalytic methods, including chemocatalysis, biocatalysis, and photocatalysis. For instance, biocatalytic methods often employ enzymes such as alcohol oxidase and laccase to convert HMF to the desired product under mild reaction conditions .
Industrial Production Methods: Industrial production of 2-furancarboxylic acid, 3-(hydroxymethyl)- primarily relies on the oxidation of HMF derived from biomass. This process is advantageous due to its eco-friendly nature and the use of renewable resources. The biocatalytic conversion of HMF to 2-furancarboxylic acid, 3-(hydroxymethyl)- is particularly promising, offering high selectivity and lower environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furancarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the hydroxymethyl group can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for biopolymers .
Common Reagents and Conditions: Common reagents used in the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include alcohol oxidase, laccase, and other catalytic agents. These reactions typically occur under mild conditions, making them suitable for industrial applications .
Major Products: The major products formed from the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include FDCA and other furan derivatives. These products are valuable in the production of bioplastics and other sustainable materials .
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of bioplastics, resins, and other sustainable materials.
Wirkmechanismus
The mechanism of action of 2-furancarboxylic acid, 3-(hydroxymethyl)- involves its oxidation to form FDCA and other derivatives. This process is catalyzed by enzymes such as alcohol oxidase and laccase, which facilitate the conversion of the hydroxymethyl group to a carboxylic acid group . The molecular targets and pathways involved in this process are primarily related to the catalytic activity of these enzymes .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxymethylfurfural (HMF): A precursor to 2-furancarboxylic acid, 3-(hydroxymethyl)-, commonly used in the synthesis of furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): A major oxidation product of 2-furancarboxylic acid, 3-(hydroxymethyl)-, used in the production of biopolymers.
2-Furoic Acid: Another furan derivative with applications in organic synthesis and polymer production.
Uniqueness: 2-Furancarboxylic acid, 3-(hydroxymethyl)- is unique due to its dual functional groups (hydroxymethyl and carboxylic acid), which provide versatility in chemical reactions and applications. Its ability to undergo selective oxidation to form valuable products like FDCA highlights its significance in sustainable chemistry .
Eigenschaften
Molekularformel |
C6H6O4 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
3-(hydroxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9) |
InChI-Schlüssel |
TYNYLABSLJYTTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


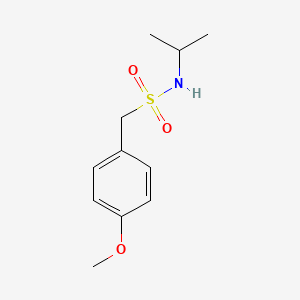
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
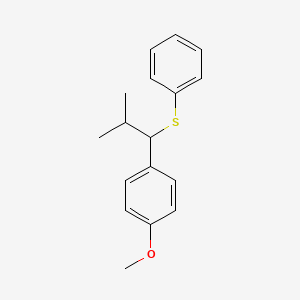
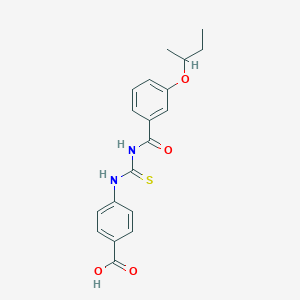
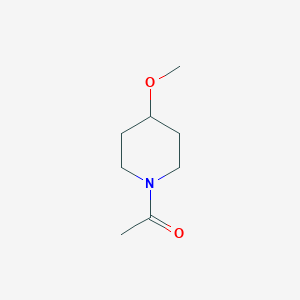
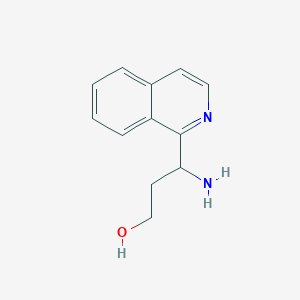



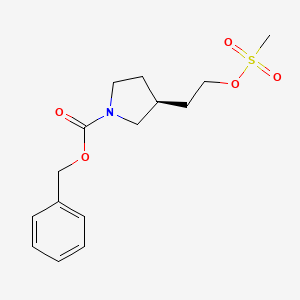
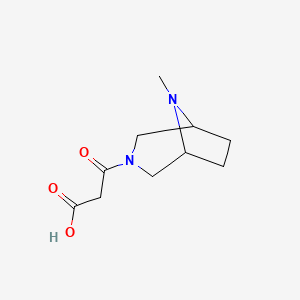
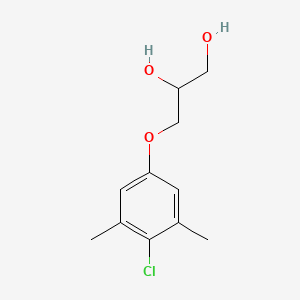
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
